6-Nitro-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
6-Nitro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a fused triazole and pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of biologically active molecules. The presence of the nitro group at the 6-position enhances its reactivity and potential for further functionalization.
Biochemical Analysis
Biochemical Properties
6-Nitro-[1,2,4]triazolo[4,3-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an inhibitor for certain enzymes, including JAK1 and JAK2 . These interactions are crucial as they can modulate various biochemical pathways, leading to potential therapeutic effects.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the RORγt inverse agonist pathway . This modulation can lead to changes in cellular behavior, potentially offering therapeutic benefits in conditions like inflammation and cancer.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with JAK1 and JAK2 results in the inhibition of these enzymes, which can alter downstream signaling pathways . Additionally, it can induce changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and metabolite levels, impacting the overall biochemical environment . Understanding these pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficiency of these transport mechanisms can affect the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is critical for its interaction with target biomolecules and the subsequent biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The method’s efficiency and environmental friendliness make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Cyclization: Various condensation agents such as formic acid, orthoesters, and hypervalent iodine reagents.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Substituted Triazolopyridines: From nucleophilic substitution reactions.
Scientific Research Applications
6-Nitro-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Antimicrobial Agents: Derivatives of this compound have shown significant inhibitory activity against various pathogenic microorganisms.
Anticancer Agents: Functionalized derivatives exhibit cytotoxicity against cancer cells, making them potential candidates for targeted cancer therapy.
Antiviral Properties: The compound has been investigated for its potential to inhibit RNA viruses.
Anticonvulsant Effects: The triazole core is known for its presence in antiepileptic drugs, suggesting potential anticonvulsant properties.
Mechanism of Action
The mechanism of action of 6-Nitro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in immune response modulation.
Receptor Binding: The nitro group and triazole ring facilitate binding to specific receptors, leading to biological effects such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyridine fused ring system but differ in the position of the nitrogen atoms.
1,2,4-Triazolo[4,3-a]pyrazines: These compounds have a pyrazine ring instead of a pyridine ring, offering different biological activities.
1,2,4-Triazolo[3,4-a]isoquinolines: These compounds feature an isoquinoline ring, providing unique pharmacological properties.
Uniqueness: 6-Nitro-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the nitro group at the 6-position, which enhances its reactivity and potential for further functionalization. This makes it a versatile scaffold for the development of various biologically active molecules.
Properties
IUPAC Name |
6-nitro-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)5-1-2-6-8-7-4-9(6)3-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWJREFDGWBRFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2C=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00295595 | |
Record name | 6-nitro-[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00295595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502486-45-5 | |
Record name | 6-nitro-[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00295595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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